molecular formula C20H19N5O6 B2544332 5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate CAS No. 1421495-05-7

5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate

Cat. No. B2544332
M. Wt: 425.401
InChI Key: PAFZHNMFBIMTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C20H19N5O6 and its molecular weight is 425.401. The purity is usually 95%.
BenchChem offers high-quality 5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Compounds related to the given chemical structure have been synthesized and evaluated for their antimicrobial activities. For instance, novel benzofuran derivatives have been prepared and tested against fungal and bacterial species, showing significant antimicrobial activity (Abdel‐Aziz, Mekawey, & Dawood, 2009). Similarly, azetidinone derivatives have demonstrated promising antibacterial activities against various microorganisms (Chopde, Meshram, & Pagadala, 2012).

Optical Properties and Molecular Docking Studies

The optical properties of related compounds have been investigated, revealing that their absorption and emission spectra vary with the substituents on the aryl ring, indicating potential applications in materials science (Jiang, Liu, Lv, & Zhao, 2012). Furthermore, molecular docking studies have shown that some oxadiazole and pyrazole derivatives exhibit high binding energy with DNA gyrase, suggesting their therapeutic potential (Sanjeeva, Rao, Nagaraju, Prasad, & Ramana, 2021).

Anti-inflammatory, Analgesic, and Anticonvulsant Activities

Research has also focused on the synthesis of novel compounds for evaluating their anti-inflammatory, analgesic, and anticonvulsant activities. Some derivatives have shown significant effects in these areas, highlighting their potential as therapeutic agents (El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014).

Anticancer and Antiangiogenic Effects

Furthermore, thioxothiazolidin-4-one derivatives have been synthesized and tested in vivo for their anticancer and antiangiogenic effects against mouse tumors, demonstrating significant reductions in tumor volume and cell number (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).

properties

IUPAC Name

5-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2.C2H2O4/c1-2-16-13(3-6-24-16)7-12(1)9-23-10-14(11-23)18-21-17(22-25-18)15-8-19-4-5-20-15;3-1(4)2(5)6/h1-2,4-5,7-8,14H,3,6,9-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFZHNMFBIMTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CN3CC(C3)C4=NC(=NO4)C5=NC=CN=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.